An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and the significant applications of 3-(Azepan-1-yl)propan-1-amine in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique structural features of this versatile diamine.
Introduction: The Azepane Scaffold in Drug Design
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for the creation of molecules that can effectively interact with a wide range of biological targets.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating conditions such as cancer, psychosis, and allergies.[3][4] 3-(Azepan-1-yl)propan-1-amine, possessing both a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain, represents a valuable bifunctional building block for the synthesis of novel therapeutic agents.[5][6][7]
Core Chemical and Physical Properties
3-(Azepan-1-yl)propan-1-amine is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 3437-33-0 | Internal Database |
| Molecular Formula | C₉H₂₀N₂ | Internal Database |
| Molecular Weight | 156.27 g/mol | Internal Database |
| Boiling Point | 222 °C | Internal Database |
| Physical Form | Liquid | Internal Database |
| Hazard Codes | H302, H312, H314, H315, H318, H332, H335 | Internal Database |
Proposed Synthesis and Workflow
Below is a detailed, hypothetical protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile
This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropanenitrile by the secondary amine of azepane.
-
Materials:
-
Azepane (1.0 eq)
-
3-Chloropropanenitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a round-bottom flask containing acetonitrile, add azepane and potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-chloropropanenitrile dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(azepan-1-yl)propanenitrile. This intermediate can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to 3-(Azepan-1-yl)propan-1-amine
This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH).
-
Materials:
-
3-(Azepan-1-yl)propanenitrile (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
-
Procedure:
-
In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-(azepan-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-(azepan-1-yl)propan-1-amine.
-
The final product can be purified by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3-(Azepan-1-yl)propan-1-amine.
Reactivity Profile
3-(Azepan-1-yl)propan-1-amine exhibits the characteristic reactivity of both a primary and a tertiary amine.
-
Primary Amine Reactivity: The terminal primary amine group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.[10]
-
-
Tertiary Amine Reactivity: The tertiary amine within the azepane ring is also nucleophilic and basic. It can:
-
Form salts: React with acids to form ammonium salts.
-
Undergo quaternization: React with alkyl halides to form quaternary ammonium salts.
-
Act as a base: Catalyze various organic reactions.
-
The presence of two amine functionalities with different steric environments and basicities allows for selective reactions under controlled conditions, making this molecule a versatile synthon.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(Azepan-1-yl)propan-1-amine are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and known spectral data of similar compounds.[11][12][13][14][15][16][17][18][19][20]
¹H and ¹³C NMR Spectroscopy
Predicted chemical shifts for the proton and carbon nuclei are summarized in Tables 2 and 3. These predictions are based on computational models and analysis of analogous structures.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂N-CH₂ - | ~2.7 - 2.9 | Triplet | 2H |
| -CH₂ -CH₂-NH₂ | ~1.6 - 1.8 | Multiplet | 2H |
| -CH₂-CH₂ -N(azepane) | ~2.5 - 2.7 | Triplet | 2H |
| Azepane CH₂ -N | ~2.4 - 2.6 | Multiplet | 4H |
| Azepane -CH₂ - | ~1.5 - 1.7 | Multiplet | 8H |
| H₂ N- | ~1.2 - 2.0 (broad) | Singlet | 2H |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| H₂N-C H₂- | ~40 - 42 |
| -C H₂-CH₂-NH₂ | ~30 - 33 |
| -CH₂-C H₂-N(azepane) | ~55 - 58 |
| Azepane C H₂-N | ~54 - 57 |
| Azepane -C H₂- | ~27 - 29 |
| Azepane -CH₂-C H₂-CH₂- | ~26 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Azepan-1-yl)propan-1-amine is expected to show characteristic absorption bands for its functional groups.
-
N-H Stretch (Primary Amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.[11][12]
-
C-H Stretch (Aliphatic): Multiple sharp bands in the region of 2850-2960 cm⁻¹.
-
N-H Bend (Primary Amine): A medium to strong band around 1590-1650 cm⁻¹.[11]
-
C-N Stretch: Medium intensity bands in the 1000-1250 cm⁻¹ region.[12]
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), 3-(Azepan-1-yl)propan-1-amine would be expected to exhibit the following features:
-
Molecular Ion (M⁺): A peak at an m/z corresponding to its molecular weight (156 g/mol ). According to the nitrogen rule, since it has an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.
-
Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For 3-(Azepan-1-yl)propan-1-amine, fragmentation could occur at several positions, leading to characteristic fragment ions. A prominent peak might be observed at m/z 98, corresponding to the loss of the propylamino group.
Applications in Drug Development
The bifunctional nature of 3-(Azepan-1-yl)propan-1-amine makes it a highly valuable building block in the design and synthesis of novel pharmaceutical agents.
Role as a Linker and Scaffold
The propyl chain provides a flexible linker that can be used to connect a pharmacophore to another functional group or a larger molecular entity. This is particularly relevant in the design of:
-
Bivalent Ligands: Molecules that can simultaneously bind to two different receptor sites.
-
PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional molecules that induce the degradation of target proteins. The diamine can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
-
Molecular Probes: For use in chemical biology to study biological processes.
Synthesis of Bioactive Molecules
The azepane moiety is a key structural feature in many centrally active agents. The conformational flexibility of the seven-membered ring allows for optimal interactions with various receptors in the central nervous system.[2] Derivatives of 3-(Azepan-1-yl)propan-1-amine can be synthesized to target a range of receptors and enzymes. The primary amine serves as a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).
The general structure of 3-(Azepan-1-yl)propan-1-amine can be found in derivatives that have been investigated for a variety of therapeutic targets, including:
-
Antipsychotics and Antidepressants: The azepane ring is present in several antipsychotic and antidepressant drugs.[2][4]
-
Antihistamines: Azepane derivatives have been explored as H1 receptor antagonists.[4]
-
Anticancer Agents: The diamine scaffold can be incorporated into molecules designed to inhibit cancer cell proliferation.[3][4]
Illustrative Biological Interaction Pathway
Caption: Logical workflow from building block to therapeutic effect.
Conclusion
3-(Azepan-1-yl)propan-1-amine is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a flexible diamine structure and the privileged azepane scaffold makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic route and the discussion of its reactivity and spectroscopic properties provide a solid foundation for researchers to utilize this compound in their drug development programs. Further exploration of the derivatives of 3-(Azepan-1-yl)propan-1-amine is likely to yield new and effective therapeutic agents.
References
-
Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. (2023). Retrieved from [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
-
The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
- Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. (2025). BenchChem.
- In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.
-
Diamine. (n.d.). Wikipedia. Retrieved from [Link]
- Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. (2021). Life Chemicals.
-
IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
- 24.10 Spectroscopy of Amines. (n.d.).
- Diamine Biosynthesis: Research Progress and Applic
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.
- 24.10 Spectroscopy of Amines. (2023). OpenStax.
- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin
- An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2. (n.d.). BenchChem.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.).
-
3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). PubChem. Retrieved from [Link]
- 3-(Azepan-1-yl)-N-methylpropan-1-amine. (n.d.). ChemScene.
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). Royal Society of Chemistry.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. (2025). BenchChem.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025). Semantic Scholar.
- 24.6: Synthesis of Amines. (2025). Chemistry LibreTexts.
-
3-(Azepan-1-yl)-3-(4-methoxyphenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]
- challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. (n.d.). BenchChem.
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. jopir.in [jopir.in]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Diamine - Wikipedia [en.wikipedia.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualizer loader [nmrdb.org]
- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
